molecular formula C10H8BrNO B1371682 7-Bromo-4-methoxyquinoline CAS No. 1065092-89-8

7-Bromo-4-methoxyquinoline

Cat. No.: B1371682
CAS No.: 1065092-89-8
M. Wt: 238.08 g/mol
InChI Key: NBSFJOSQRAIZHB-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxyquinoline is a useful research chemical . It is a chemical compound that has been the subject of scientific research for years.


Synthesis Analysis

Quinazolinone and quinazoline derivatives have been synthesized with potent antimicrobial and cytotoxic activities . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Anand et al. have developed a one-pot reaction for the synthesis of substituted quinolines through a modified Friedlander reaction of bromo aromatic benzaldehydes or ketone derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7 (11)2-3-8 (9)10/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its analogues have been synthesized using transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a dry, sealed environment .

Scientific Research Applications

Chemical Synthesis and Compound Modification

7-Bromo-4-methoxyquinoline is a significant compound in the field of chemical synthesis. Osborne and Miller (1993) demonstrated its use in regioselective alkoxydehalogenation, contributing to advancements in organic chemistry (Osborne & Miller, 1993). Similarly, YajimaToshikazu and MunakataKatsura (1977) employed it in the synthesis of bromoquinolines, showcasing its versatility as a reagent in organic synthesis (YajimaToshikazu & MunakataKatsura, 1977).

Antimicrobial Activity

Hamama et al. (2015) explored the antimicrobial properties of compounds incorporating quinolone moieties, highlighting the potential of this compound derivatives in combating bacterial infections (Hamama et al., 2015).

Application in Tubulin Polymerization Inhibition

Lee et al. (2011) investigated quinoline derivatives for their role in tubulin polymerization inhibition, a critical area in cancer research. The study underscores the potential use of this compound in developing new cancer therapies (Lee et al., 2011).

Photolabile Protecting Groups

Fedoryak and Dore (2002) reported on the use of brominated hydroxyquinoline, similar in structure to this compound, as a photolabile protecting group. This application is crucial in the field of photochemistry and has implications for in vivo studies (Fedoryak & Dore, 2002).

Synthesis of Novel Compounds

Various studies have utilized this compound as a starting material or intermediate in the synthesis of novel compounds. For example, the work by Lamberth et al. (2014) on Skraup-type synthesis and Majumdar and Mukhopadhyay (2003) on benzopyranoquinolinones synthesis illustrates its role in the creation of diverse chemical entities (Lamberth et al., 2014); (Majumdar & Mukhopadhyay, 2003).

Mechanism of Action

While specific information on the mechanism of action of 7-Bromo-4-methoxyquinoline is not available, quinazoline derivatives have shown a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Safety and Hazards

The safety information for 7-Bromo-4-methoxyquinoline includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

7-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFJOSQRAIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670377
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065092-89-8
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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